(2-chloroimidazol-1-yl) N-methyl-N-phenylcarbamate
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Overview
Description
(2-chloroimidazol-1-yl) N-methyl-N-phenylcarbamate is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloroimidazol-1-yl) N-methyl-N-phenylcarbamate typically involves the reaction of methyl phenyl carbamate with 2-chloroimidazole. The reaction conditions often require a catalyst and a solvent to facilitate the process. For instance, a common method involves the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-chloroimidazol-1-yl) N-methyl-N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
(2-chloroimidazol-1-yl) N-methyl-N-phenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (2-chloroimidazol-1-yl) N-methyl-N-phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic five-membered ring structure with two nitrogen atoms.
Benzimidazole: Contains a fused benzene ring with an imidazole ring.
Thiazole: Similar to imidazole but with a sulfur atom replacing one nitrogen.
Uniqueness
(2-chloroimidazol-1-yl) N-methyl-N-phenylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro group and carbamate ester functionality make it versatile for various applications .
Properties
Molecular Formula |
C11H10ClN3O2 |
---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
(2-chloroimidazol-1-yl) N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C11H10ClN3O2/c1-14(9-5-3-2-4-6-9)11(16)17-15-8-7-13-10(15)12/h2-8H,1H3 |
InChI Key |
CTZNERHGETZECJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)ON2C=CN=C2Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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